molecular formula C12H20N2O3S B1373379 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol CAS No. 1220033-64-6

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

Cat. No.: B1373379
CAS No.: 1220033-64-6
M. Wt: 272.37 g/mol
InChI Key: JCSFMVPQIVLCQD-UHFFFAOYSA-N
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Description

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol is a chemical compound with the molecular formula C12H20N2O3S and a molecular weight of 272.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol include other aniline derivatives with amino and sulfonyl groups. Examples include:

  • 2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol
  • 2-[3-Amino(ethyl)-4-(propylsulfonyl)anilino]-1-ethanol .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-amino-N-ethyl-4-ethylsulfonylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-3-14(7-8-15)10-5-6-12(11(13)9-10)18(16,17)4-2/h5-6,9,15H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSFMVPQIVLCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
Reactant of Route 4
2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
Reactant of Route 5
2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
Reactant of Route 6
2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

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